![molecular formula C17H16N2O2 B5751477 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. BZP is a derivative of benzoxazole and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide is not fully understood, but it has been found to act as a dopamine and serotonin agonist. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. This action is thought to be responsible for the stimulant effects of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases.
实验室实验的优点和局限性
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide also has several limitations. It has been found to exhibit neurotoxicity at high doses, which may limit its use in certain experiments. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has also been found to have a short half-life, which may limit its usefulness in certain studies.
未来方向
There are several future directions for research related to N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide. One potential area of research is the development of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide analogs with improved pharmacological properties. Another area of research is the investigation of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide as a potential therapeutic agent for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide and its potential effects on the central nervous system and other biological systems.
合成方法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide involves the reaction of 2-amino-5-methylphenol with 2-chloropropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide as a white crystalline solid. This method has been widely used in the synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide and has been found to be efficient and reliable.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been used in studies related to the central nervous system, cardiovascular system, and immune system.
属性
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-16(20)18-14-10-12(9-8-11(14)2)17-19-13-6-4-5-7-15(13)21-17/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBYMILFOZFZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)

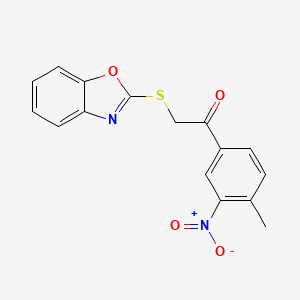
![4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751427.png)
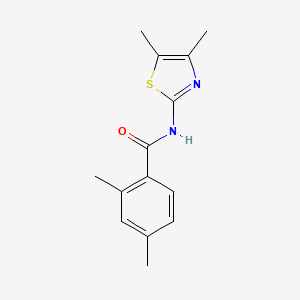
![1-[(2,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5751436.png)
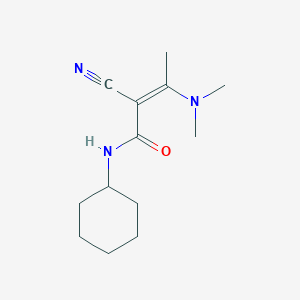
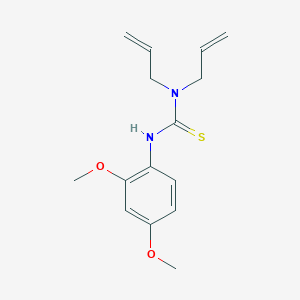
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)

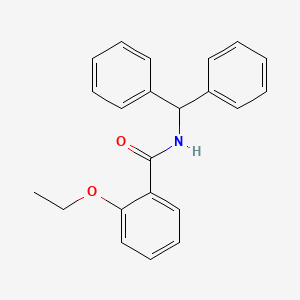
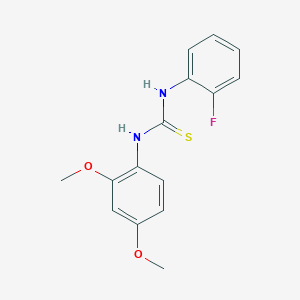
![3-bromo-N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5751488.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)